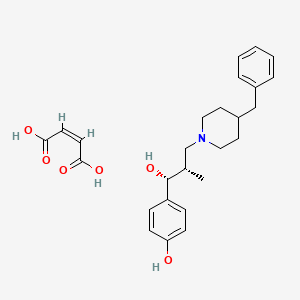

Ro 25-6981 maleate

Overview

Description

Ro 25-6981 maleate, chemically designated as (αR,βS)-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate, is a highly selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2B (NR2B) subunit. It exhibits potent inhibition of NR1/NR2B receptor activity with an IC50 of 9 nM, compared to 52 µM for NR1/NR2A receptors, demonstrating >5,000-fold selectivity for NR2B-containing NMDA receptors . This compound is widely used in preclinical research to investigate the role of NR2B in synaptic plasticity, neuropathic pain, cognitive dysfunction, and mood disorders . Its neuroprotective properties and minimal motor side effects at therapeutic doses make it a valuable tool for studying NMDA receptor subunit-specific contributions to neurological diseases .

Preparation Methods

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 455.55 g/mol | |

| Purity | ≥98% (HPLC) | |

| Solubility (DMSO) | 45.55 mg/mL (100 mM) | |

| CAS Number | 1312991-76-6 |

Formulation Strategies for In Vivo Applications

Preparing this compound for in vivo studies requires formulations that balance solubility and biocompatibility. GlpBio outlines a standardized protocol for intraperitoneal or intrathecal administration :

-

Stock Solution Preparation :

-

Dosage Considerations :

Table 2: In Vivo Formulation Parameters

| Component | Volume Ratio | Function |

|---|---|---|

| DMSO | 30% | Solubilizer |

| PEG300 | 40% | Stabilizer |

| Tween 80 | 10% | Surfactant |

| Saline | 20% | Isotonicity adjustment |

Analytical Characterization and Quality Control

Quality assurance of this compound relies on advanced analytical techniques:

-

High-Performance Liquid Chromatography (HPLC) : Purity is verified using reverse-phase HPLC with UV detection, confirming ≥98% purity .

-

Mass Spectrometry : Electrospray ionization (ESI-MS) validates the molecular ion peak at m/z 455.55, consistent with the molecular formula C22H29NO2·C4H4O4 .

-

X-ray Crystallography : Used to confirm the stereochemical configuration and salt form .

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Chiral Resolution | 65–75 | ≥98 | Moderate |

| Maleate Salt Formation | 80–85 | ≥99 | High |

Chemical Reactions Analysis

Types of Reactions

Ro 25-6981 maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, which are used to study its metabolic pathways.

Reduction: Reduction reactions can modify the compound’s functional groups, altering its pharmacological properties.

Substitution: Substitution reactions involve replacing one functional group with another, which can be used to create analogs with different biological activities

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions include various derivatives and analogs of this compound, which are used in research to study the compound’s structure-activity relationships and to develop new therapeutic agents .

Scientific Research Applications

Neuroprotective Effects

Ro 25-6981 maleate exhibits notable neuroprotective effects both in vitro and in vivo. Research has demonstrated that it can protect cultured cortical neurons from glutamate-induced toxicity, a common pathway leading to neuronal injury in conditions such as stroke and neurodegenerative diseases. The compound has shown effective inhibition of neuronal death under conditions of oxidative stress, with IC50 values indicating high potency (0.4 µM against glutamate toxicity) .

Key Findings:

- Glutamate Toxicity Protection: this compound protects neurons from glutamate toxicity and combined oxygen-glucose deprivation .

- Neuroprotection Mechanism: It operates by modulating autophagy-related proteins during ischemic conditions, which is crucial for cellular survival .

Potential in Treating Neurological Disorders

The selective inhibition of GluN2B-containing NMDA receptors positions this compound as a promising candidate for treating various neurological disorders, including:

- Depression: The compound has been noted for its antidepressant effects, potentially offering new avenues for treatment resistant to conventional therapies .

- Epilepsy: Its ability to modulate excitatory neurotransmission suggests potential applications in epilepsy management by reducing hyperexcitability in neuronal circuits .

Case Studies:

- A study highlighted the efficacy of this compound in reducing seizure activity in animal models, indicating its anticonvulsant properties .

- Another investigation into its antidepressant effects revealed significant behavioral improvements in models of depression, suggesting its role as a rapid-acting antidepressant .

Mechanistic Insights

This compound operates through an activity-dependent blockade of NMDA receptors, with a remarkable selectivity ratio exceeding 5000-fold for GluN2B over GluN2A subunits. This unique mechanism allows for targeted therapeutic effects while minimizing off-target interactions that could lead to adverse effects.

| Activity | IC50 (µM) |

|---|---|

| NR1C/NR2B | 0.009 |

| NR1C/NR2A | 52 |

| Glutamate Toxicity | 0.4 |

| Oxygen/Glucose Deprivation | 0.04 |

Research Applications

This compound has been utilized in various experimental setups to explore synaptic plasticity, neuroprotection, and the modulation of neurotransmitter systems:

- Synaptic Plasticity Studies: Researchers have employed this compound to investigate the roles of GluN2B-containing NMDA receptors in synaptic changes associated with learning and memory processes .

- Calcium Imaging Experiments: It has been used in dynamic calcium imaging studies to elucidate the modulation of cortico-striatal circuits under different pharmacological conditions .

Mechanism of Action

Ro 25-6981 maleate exerts its effects by selectively blocking NMDA receptors containing the NR2B subunit. This inhibition prevents the influx of calcium ions, which is crucial for synaptic transmission and plasticity. By blocking these receptors, this compound can reduce excitotoxicity and protect neurons from damage. The compound’s neuroprotective effects are mediated through its interaction with specific molecular targets and pathways involved in neuronal survival and function .

Comparison with Similar Compounds

Comparison with Similar NMDA Receptor Antagonists

Selectivity and Potency

Key Findings :

Functional and Behavioral Effects

- Neuropathic Pain: Ro 25-6981 (100 µg, intrathecal) suppresses C-fiber-evoked neuronal firing in spinal dorsal horn WDR neurons, reversing mechanical allodynia in SNL rats without impairing motor function . In contrast, memantine and AP-5 (non-selective antagonists) require higher doses that risk motor dysfunction .

Antidepressant Effects :

Side Effect Profiles

Biological Activity

Ro 25-6981 maleate is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, particularly targeting the GluN2B subunit. This compound has garnered significant attention due to its neuroprotective properties and potential therapeutic applications in various neurological disorders.

- Chemical Name : (αR,βS)-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate

- Molecular Formula : C₃₄H₄₃N₁O₆

- Molecular Weight : 455.54 g/mol

- CAS Number : 1312991-76-6

Ro 25-6981 functions as an activity-dependent antagonist of NMDA receptors, exhibiting a remarkable selectivity for GluN2B over GluN2A subunits. The compound demonstrates an IC₅₀ value of for NR2B-containing receptors and for NR2A-containing receptors, indicating over a 5000-fold selectivity for the former .

Neuroprotective Properties

Ro 25-6981 has been shown to protect neurons from glutamate-induced toxicity, which is crucial in conditions such as ischemia and neurodegenerative diseases. Studies indicate that it can mitigate damage caused by oxidative stress and excitotoxicity in cultured cortical neurons .

Anticonvulsant Activity

Research has demonstrated the anticonvulsant effects of Ro 25-6981 in various animal models. In a study involving pentylenetetrazol (PTZ)-induced seizures in infantile rats, Ro 25-6981 significantly suppressed the tonic phase of generalized tonic–clonic seizures, particularly at doses of and . The drug's efficacy varied with age, suggesting developmental considerations in its application .

Anti-inflammatory Effects

Ro 25-6981 also exhibits anti-inflammatory properties, which may contribute to its neuroprotective effects. It has been reported to regulate autophagy-related proteins during ischemic events, further supporting its potential as a therapeutic agent in brain injury models .

Table 1: Summary of Key Studies on this compound

Long-Term Effects on Development

Longitudinal studies assessing the impact of Ro 25-6981 on developing rats have revealed no significant adverse effects on cognitive abilities or motor coordination when administered during early developmental stages . This suggests that Ro 25-6981 may be safe for use in populations where developmental considerations are paramount.

Q & A

Basic Research Questions

Q. What is the mechanistic basis for Ro 25-6981 maleate’s selectivity toward NMDA receptors containing the NR2B subunit?

this compound acts as a potent, activity-dependent antagonist by binding to the NR2B (GRIN2B) subunit of NMDA receptors. Its selectivity is demonstrated by its 5,778-fold higher potency for NR1C/NR2B receptor combinations (IC50 = 0.009 μM) compared to NR1C/NR2A (IC50 = 52 μM) . Methodologically, this selectivity can be validated using recombinant NMDA receptors in heterologous expression systems or via competitive binding assays with radiolabeled NR2B-specific antagonists like [³H]ifenprodil .

Q. How should researchers optimize in vitro protocols for testing this compound in neuronal cultures?

Key considerations include:

- Solubility : Dissolve in water (up to 25 mM) or DMSO for stock solutions, ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity .

- Dosage : Use concentrations between 0.1–10 μM, as higher doses may non-specifically affect other ion channels .

- Controls : Include NR2A-selective antagonists (e.g., TCN-201) to confirm NR2B-specific effects .

Q. What are the critical storage and handling requirements for this compound?

Store at room temperature in a dry environment; avoid freeze-thaw cycles to prevent degradation. Purity (>98%) should be verified via HPLC before use, particularly in long-term studies .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound’s efficacy between in vitro and in vivo models?

In vitro studies often report nanomolar IC50 values, while in vivo models require higher doses (e.g., 10 mg/kg in rodents) due to blood-brain barrier penetration limitations . To address this:

- Perform pharmacokinetic profiling to assess brain bioavailability.

- Use intracerebroventricular (ICV) administration to bypass peripheral metabolism .

- Validate target engagement via microdialysis or ex vivo receptor binding assays .

Q. What experimental strategies are recommended to investigate age-dependent effects of this compound on fear memory?

In aging studies, 12-month-old mice show reduced sensitivity to Ro 25-6981’s memory-impairing effects compared to 3-month-old mice, despite similar NR2B protein levels . Methodological recommendations include:

- Combine behavioral assays (e.g., fear conditioning) with immunohistochemistry to assess synaptic NR2B localization.

- Test co-administration with modulators of receptor trafficking (e.g., PSD-95 inhibitors) to probe compensatory mechanisms .

Q. How does this compound modulate neuroinflammatory pathways in tumor microenvironments?

this compound is implicated in inflammation-associated tumorigenesis by suppressing macrophage-derived cytokines (e.g., IL-10) and metalloproteinases (MMP-2/9), which promote angiogenesis and metastasis . To study this:

- Use co-culture systems of neurons and tumor-associated macrophages (TAMs).

- Measure cytokine secretion via multiplex assays and correlate with NMDA receptor activity .

Q. What methodological approaches are critical for studying this compound’s role in synaptic plasticity?

- Electrophysiology : Assess long-term potentiation (LTP) in hippocampal slices pre-treated with Ro 25-6981 (0.5–1 μM) to isolate NR2B-dependent plasticity .

- Behavioral Models : Use contextual fear conditioning or Morris water maze tests paired with systemic or localized drug delivery .

- Molecular Profiling : Quantify downstream signaling markers (e.g., CREB phosphorylation) to link receptor blockade to plasticity outcomes .

Q. Data Interpretation and Contradictions

Q. How should researchers address conflicting results on this compound’s anxiolytic effects?

While some studies report reduced anxiety-like behavior in elevated plus-maze tests, others show no significant effects . Potential solutions include:

- Standardize testing conditions (e.g., lighting, time of day).

- Use complementary assays (e.g., open-field tests for locomotor activity) to rule out confounding factors .

Q. Why does this compound fail to block thermal hyperalgesia in certain pain models?

Efficacy varies depending on the pain induction method (e.g., morphine-induced hyperalgesia vs. neuropathic pain). In morphine-treated rats, Ro 25-6981 (10 mg/kg) reverses hyperalgesia by normalizing NR2B-mediated glutamatergic signaling in dorsal root ganglia . Always validate pain models with histological confirmation of NR2B upregulation .

Q. Experimental Design Tables

Table 1. Key Parameters for In Vivo this compound Administration

Table 2. Selectivity Profile of this compound

| Receptor Subtype | IC50 (μM) | Selectivity vs. NR2B |

|---|---|---|

| NR1/NR2B | 0.009 | 1x (Reference) |

| NR1/NR2A | 52 | 5,778-fold lower |

| AMPA/KA | >100 | No activity |

Properties

IUPAC Name |

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.C4H4O4/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-10,17,19,22,24-25H,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJZEHCQSUBZDY-SEELMCCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312991-76-6 | |

| Record name | 1312991-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.